Delphinidin 3-galactoside cation
Overview
Description
Delphinidin 3-galactoside cation is a natural compound that belongs to the anthocyanin family. It is found in many fruits and vegetables, such as blueberries, blackberries, and red cabbage. Delphinidin 3-galactoside cation has gained significant attention in scientific research due to its potential health benefits.
Scientific Research Applications
Antioxidant and Protective Properties
Delphinidin-3-O-galactoside (D3G) exhibits antioxidant activity and has been found to protect mouse hepatocytes from cytotoxicity induced by other compounds. It works by up-regulating protective proteins and antioxidant enzymes, such as heme oxygenase-1 and heat shock protein 70, which are crucial in defending cells against oxidative stress and damage (Inoue et al., 2012).
Impact on Insulin Secretion
Research has shown that delphinidin-3-galactoside can stimulate insulin secretion from pancreatic beta cells. This property is particularly significant, as it suggests potential applications in managing diabetes and metabolic disorders (Jayaprakasam et al., 2005).
Anti-Adipogenic Effects
Delphinidin-3-galactoside has been found to inhibit adipogenesis (fat cell formation) by affecting early phases of cell differentiation. It does so by modulating key transcription factors and signaling pathways, like the Wnt/β-catenin signaling, which are vital in the development of fat cells (Rahman et al., 2016).
Enhancing Anti-Angiogenic Effects
When encapsulated within small extracellular vesicles, delphinidin-3-galactoside shows enhanced anti-angiogenic effects, suggesting its potential in targeting diseases related to excessive vascularization, including certain cancers (Barkallah et al., 2021).
Inhibitory Effects on Tyrosinase
Delphinidin-3-galactoside has been shown to inhibit the enzyme tyrosinase, which is involved in melanin synthesis in the skin. This suggests its potential use in cosmetic and dermatological applications (Chen et al., 2021).
Anticancer Properties
Studies have indicated that delphinidin-3-galactoside has anti-proliferative effects on various human cancer cell lines. It induces apoptosis (programmed cell death) in cancer cells, suggesting its potential as a chemotherapeutic agent (Zhang et al., 2005).
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27)/p+1/t15-,17+,18+,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENHPQQLDPAYIJ-YXRUOGEQSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701341476 | |
Record name | Delphinidin 3-O-galactoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701341476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Delphinidin 3-galactoside cation | |
CAS RN |
197250-28-5 | |
Record name | Delphinidin 3-galactoside cation | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197250285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delphinidin 3-O-galactoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701341476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELPHINIDIN 3-GALACTOSIDE CATION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EKX6H5XWJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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